Researchers using 2,4-dihydroxyquinoline in aqueous workflows encounter solubility barriers with the free acid (~26 mg/L). This monosodium salt hydrate overcomes that limitation through its pre-ionized 4-olate group, enabling immediate metal coordination without pH adjustment.
• Direct precursor for C-3 alkylation/halogenation in antifungal SAR & laquinimod-class API synthesis
• Homogeneous aqueous-phase dye coupling without organic co-solvents
• ≥90% purity (dry basis), crystalline powder, ~30% water content
Molecular FormulaC9H8NNaO3
Molecular Weight201.15 g/mol
Cat. No.B12063177
⚠ Attention: For research use only. Not for human or veterinary use.
Sodium 2-hydroxyquinolin-4-olate hydrate (CAS 4510-76-3), also cataloged as 2,4-dihydroxyquinoline monosodium salt hydrate or sodium 2-oxo-1,2-dihydroquinolin-4-olate, is the monosodium salt of the tautomeric 4-hydroxy-2-quinolone system (C₉H₆NNaO₂·xH₂O, MW 183.14 anhydrous) . The compound presents a 2-oxo/4-olate substitution pattern on the quinoline bicyclic framework, yielding an O,O-chelating motif that differs fundamentally from the N,O-chelation of the more widely studied 8-hydroxyquinoline (8HQ) scaffold [1]. Its water solubility—enabled by salt formation—distinguishes it from the water-insoluble free acid 2,4-dihydroxyquinoline (CAS 86-95-3) . The 4-hydroxy-2-quinolone core is recognized as a privileged scaffold in antimicrobial drug discovery and serves as the key intermediate for Laquinimod sodium, a clinical-stage immunomodulator [2][3].
1
Aqueous-compatible sodium salt form for direct use in water-based protocols
2
Pre-ionized 4-olate state enables immediate metal coordination without pH adjustment
3
Technical grade (≥90% purity) suitable for synthesis and scaffold derivatization research
[1] Aly, A.A., El-Sheref, E.M., Mourad, A.-F.E., Bakheet, M.E.M., Bräse, S. (2019). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. Chemistry of Heterocyclic Compounds, 55: 275–294. Springer Nature. View Source
[2] Khamkhenshorngphanuch, T., Kulkraisri, K., Janjamratsaeng, A., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13): 3059. DOI: 10.3390/molecules25133059. View Source
[3] Rubnov, S. et al. Intermediate compounds and processes for the preparation of quinoline derivatives such as Laquinimod sodium. Patent US8865742B2. Filed 2011-11-28, granted 2014-10-21. View Source
Aqueous-Phase Substitution: Free Acid vs. Sodium Salt
In-class hydroxyquinoline compounds cannot be freely interchanged because hydroxyl/olate positional substitution and salt form dictate the chelation topology, aqueous compatibility, and biological target engagement. The 2,4-disubstituted sodium salt provides an O,O-chelate from the 2-oxo/4-olate tautomer, whereas 8-hydroxyquinoline (8HQ) and its sodium salt offer an N,O-chelate via the 8-hydroxyl and ring nitrogen [1]. This divergence in coordination geometry translates to distinct metal-ion selectivity profiles: 8HQ preferentially binds Cu²⁺ and Zn²⁺ with moderate affinity, while the 2,4-substitution pattern alters the bite angle and donor atom set, creating different preferences for transition and main-group metals [2]. The free acid 2,4-dihydroxyquinoline is insoluble in water (confirmed on vendor datasheets), precluding its direct use in aqueous-phase chemistry without salt conversion . The marketed sodium salt hydrate resolves this formulation barrier. Furthermore, the 2-hydroxy pharmacophore is essential for human paraoxonase 1 (h-PON1) competitive inhibition (Ki = 20.9 μM for 2-hydroxyquinoline), a property absent in 8-hydroxy or 4-hydroxy monosubstituted isomers [3]. These orthogonal differences mean that in metal-chelation assays, aqueous-phase dye coupling, or PON1-targeted studies, an in-class swap produces qualitatively different experimental outcomes.
Free acid
2,4-Dihydroxyquinoline free acid is insoluble in water (~0.026 mg/mL); sodium salt is required for aqueous-phase reactions. Direct substitution may alter protocol feasibility.
8-HQ analog
8-Hydroxyquinoline provides N,O-chelation geometry (5-membered ring), while the 2,4-diolate offers O,O-chelation (6-membered ring). Metal selectivity may differ and should be verified.
Hazard shift
Sodium salt carries additional acute toxicity statements (H302, H312, H332) vs. free acid. Safety review and PPE adjustments may be required when switching forms.
[1] Aly, A.A., El-Sheref, E.M., Mourad, A.-F.E., Bakheet, M.E.M., Bräse, S. (2019). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. Chemistry of Heterocyclic Compounds, 55: 275–294. View Source
[2] Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7: 1157–1178. DOI: 10.2147/DDDT.S49763. View Source
[3] Fang, B.K. et al. (2022). Sensitive Assay for the Lactonase Activity of Serum Paraoxonase 1 (PON1) by Harnessing the Fluorescence Turn-On Characteristics of Bioorthogonally Synthesized and Geometrically Controlled Chemical Probes. Determination of the Ki of 20.9 μM for 2-hydroxyquinoline inhibition of PON1 lactonase. View Source
Quantitative Evidence: Sodium Salt vs. Analogs
Aqueous Solubility: Sodium Salt vs. Free Acid
The target sodium salt hydrate is water-soluble due to ionic character, whereas the free acid 2,4-dihydroxyquinoline (CAS 86-95-3) is documented as insoluble in water across multiple authoritative vendor datasheets . The chembk.com entry for 2,4-二羟基喹啉单钠盐 (the anhydrous sodium salt) explicitly states '可溶于水的' (soluble in water), while the free acid is consistently listed as 'Insoluble in water' . This solubility switch is the principal formulation advantage of the sodium salt for aqueous-phase reactions and biological assays.
Aqueous solubilityReported
Free acid: ~0.026 mg/mL in water (26 mg/L at 20°C). Sodium salt: freely dispersible, enabling direct aqueous use without co-solvents.
2,4-Dihydroxyquinoline (free acid, CAS 86-95-3): Insoluble in water. DMSO solubility ≥18 mg/mL with ultrasonication.
Quantified Difference
Qualitative binary difference: soluble (sodium salt) vs. insoluble (free acid).
Conditions
Vendor-reported solubility data (Fisher Scientific, ChemicalBook, Thermo Scientific Alfa Aesar).
Why This Matters
For any protocol requiring aqueous reaction media (metal-chelation studies, biochemical assays, dye coupling), the free acid cannot be used without prior salt conversion; the sodium salt hydrate is the ready-to-use form.
Metal Coordination: Pre-ionized 4-Olate vs. Free Acid
Sodium 2-hydroxyquinolin-4-olate hydrate, existing predominantly in the 2-oxo-4-olate tautomeric form (SMILES: [Na+].[O-]C1=CC(=O)NC2=CC=CC=C12), presents an O,O-chelate via the 2-oxo oxygen and the 4-olate oxygen . In contrast, 8-hydroxyquinoline (8HQ) and its sodium salt provide an N,O-chelate through the pyridine nitrogen and the 8-hydroxyl/olate oxygen, forming a five-membered chelate ring [1]. This difference in donor atoms and chelate ring size (6-membered for 2,4 O,O vs. 5-membered for 8 N,O) translates to distinct metal-ion selectivity: 8HQ exhibits moderate affinity for Cu²⁺ and Zn²⁺ (log K ~ 9–12 depending on conditions), whereas the 2,4-quinolone scaffold, with its harder oxygen donor set, favors oxophilic and harder metal centers [2]. No head-to-head stability constant panel is available for the sodium 2-hydroxyquinolin-4-olate; this inference is drawn from established coordination chemistry principles of quinolone vs. quinoline ligands.
Metal-coordination stateContext-dependent
Free acid pKa ~4.50 (4-OH). At pH 7.0, only ~0.3% deprotonated. Sodium salt: 100% 4-olate, ready for Cu²⁺ binding (reported Ka 19,338 M⁻¹ for a related chemosensor).
Pre-ionized form bypasses pH-dependent activation, may reduce protocol variability
Binding affinity from a derivative chemosensor; confirm specific metal-complex constants
Metal chelationCoordination chemistryLigand design
Evidence Dimension
Chelation donor atom set and geometry
Target Compound Data
O,O-chelate (2-oxo oxygen + 4-olate oxygen); six-membered chelate ring upon metal binding. Hard oxygen donor set.
Comparator Or Baseline
8-Hydroxyquinoline (8HQ): N,O-chelate (pyridine N + 8-hydroxyl O); five-membered chelate ring. Mixed N/O donor set with intermediate hardness. Log K (Cu²⁺-8HQ) ~ 12; Log K (Zn²⁺-8HQ) ~ 9.
Quantified Difference
No direct stability constant comparison available for the target compound. Structural difference: 6-membered O,O-chelate vs. 5-membered N,O-chelate.
Conditions
Inferred from established quinolone/quinoline coordination chemistry literature.
Why This Matters
Users seeking a hard-oxygen chelator for oxophilic metals (e.g., Fe³⁺, Al³⁺, lanthanides) should select the 2,4-quinolone scaffold over 8HQ derivatives optimized for borderline/soft metal ions.
Metal chelationCoordination chemistryLigand design
[1] Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7: 1157–1178. View Source
[2] Stary, J. (1964). Critical evaluation of equilibrium constants involving 8-hydroxyquinoline and its metal chelates. Pure and Applied Chemistry, IUPAC. Comprehensive compilation of 8HQ metal stability constants. View Source
2-Hydroxyquinoline (2HQ) is a well-established specific reversible competitive inhibitor of human paraoxonase 1 (h-PON1) with a Ki of 20.9 μM determined via Dixon plot analysis using a fluorogenic lactonase assay [1]. The 2-hydroxy pharmacophore is essential for active-site binding; 8-hydroxyquinoline does not exhibit comparable PON1 inhibition. At 2 mM concentration, 8-hydroxyquinoline shows only 50% residual PON1 activity, indicating significantly weaker inhibition compared to 2HQ [2]. Sodium 2-hydroxyquinolin-4-olate retains the 2-hydroxy (2-oxo tautomer) motif, predicting retention of PON1 inhibitory activity, though direct Ki data for the sodium salt is not yet published. The presence of the 4-olate may modulate binding affinity relative to 2HQ.
Antifungal scaffold SARReported
Derivative 4-hydroxy-2-quinolone analog (C-3 brominated, nonyl side chain) IC₅₀ = 1.05 µg/mL vs. A. flavus (surpassed amphotericin B in same assay). Parent scaffold: limited intrinsic activity.
Scaffold is chemically tractable for antifungal research; observed potency is derivative-dependent
Data from a single SAR study; verify in independent assays
Sodium 2-hydroxyquinolin-4-olate: structurally analogous to 2HQ with additional 4-olate substitution. Direct Ki not yet reported; predicted to retain competitive PON1 inhibition.
Comparator Or Baseline
2-Hydroxyquinoline (2HQ): Ki = 20.9 μM (competitive inhibitor of h-PON1). 8-Hydroxyquinoline (8HQ): ~50% residual PON1 activity at 2 mM (much weaker).
Quantified Difference
2HQ vs 8HQ: >95-fold difference in inhibitory potency at comparable concentrations (Ki 20.9 μM for 2HQ vs. estimated IC50 >>2 mM for 8HQ).
For researchers studying PON1 biology or screening PON1 inhibitors, the 2-hydroxyquinoline scaffold is the validated pharmacophore; 8-hydroxyquinoline is not a suitable substitute.
[1] Fang, B.K. et al. (2022). Sensitive Assay for the Lactonase Activity of Serum Paraoxonase 1 (PON1). Determination of the Ki of 20.9 μM for 2-hydroxyquinoline inhibition of PON1 lactonase. ACS Publications. View Source
[2] BRENDA Enzyme Database. EC 3.1.1.81: quorum-quenching N-acyl-homoserine lactonase. Inhibitor data: 8-hydroxyquinoline at 2 mM, 50% residual activity; 2-hydroxyquinoline: specific reversible competitive inhibitor. View Source
Chelation Geometry: 2,4-Diolate vs. 8-Hydroxyquinoline
The 4-hydroxy-2-quinolone scaffold—the core structure of sodium 2-hydroxyquinolin-4-olate—has been validated as a promising antifungal framework. In a 2020 SAR study, the brominated 3-nonyl analog (compound 3j) exhibited an IC50 of 1.05 µg/mL against Aspergillus flavus, which surpassed the activity of amphotericin B used as a positive control [1]. While the parent sodium salt itself is not directly tested in this study, the data establish the 4-hydroxy-2-quinolone nucleus as a productive starting point for antifungal lead development. In contrast, 8-hydroxyquinoline (8HQ) shows a broader antimicrobial profile with MIC = 27.58 μM against various pathogens, comparable to ampicillin (MIC = 26.93 μM), but its antifungal activity is less pronounced than the optimized 4-hydroxy-2-quinolone analogs [2].
Chelation geometryClass-level
2,4-Diolate: O,O-donor, 6-membered chelate ring. 8-HQ: N,O-donor, 5-membered ring. LogP 2.08 vs. 1.85. Stability constants for 2,4-diolate metal complexes less documented than 8-HQ.
Donor set difference predicts complementary metal-ion selectivity (hard vs. borderline)
HSAB inference; experimental stability constants needed for target metal
4-Hydroxy-2-quinolone scaffold: brominated 3-nonyl analog (3j) IC50 = 1.05 µg/mL against A. flavus. Parent sodium salt provides the unsubstituted scaffold for derivatization.
Comparator Or Baseline
Amphotericin B (positive control): IC50 >1.05 µg/mL (surpassed). 8-Hydroxyquinoline: MIC = 27.58 μM against general pathogens; antifungal IC50 not directly comparable. Ampicillin: MIC = 26.93 μM.
Quantified Difference
4-Hydroxy-2-quinolone analog 3j IC50 <1.05 µg/mL vs. amphotericin B. 8HQ MIC ≈27.58 μM (~4 µg/mL) against bacteria; the superior antifungal activity is achieved with 3-substituted 4-hydroxy-2-quinolone derivatives.
Conditions
Broth microdilution assay; A. flavus; 4-hydroxy-2-quinolinone analogs with C-3 alkyl chain and C-6/C-7 substituents.
Why This Matters
The sodium 2-hydroxyquinolin-4-olate hydrate serves as the unsubstituted core scaffold for synthesizing potent antifungal 4-hydroxy-2-quinolone derivatives; competitors based on 8HQ require different substitution logic.
[1] Khamkhenshorngphanuch, T., Kulkraisri, K., Janjamratsaeng, A., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13): 3059. Compound 3j IC50 = 1.05 µg/mL against A. flavus, surpassing amphotericin B. View Source
[2] Cherdtrakulkiat, R. et al. (2021). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. 8HQ MIC = 27.58 μM, comparable to ampicillin (MIC 26.93 μM). Srinakharinwirot University Institutional Repository. View Source
GHS Hazard Profile: Sodium Salt vs. Free Acid
2,4-Dihydroxyquinoline (the free acid) is a well-established coupling component for yellow-to-orange azo disperse dyes, reacting with diazotized aromatic amines at the 3-position [1]. The sodium salt form (sodium 2-hydroxyquinolin-4-olate hydrate) enables aqueous-phase coupling reactions that are inaccessible with the water-insoluble free acid. A series of 2,4-dihydroxyquinoline-derived disazo dyes has been synthesized and characterized for anticancer, antimicrobial, and DNA-binding properties, with distinct solvatochromic behavior quantified across six solvents [2]. While direct head-to-head coupling efficiency data between the sodium salt and free acid are not published, the aqueous solubility of the sodium salt is a prerequisite for industrial aqueous dyeing processes, where the free acid (insoluble in water, soluble only in DMSO or aqueous base) would require additional processing.
Sodium 2-hydroxyquinolin-4-olate hydrate: water-soluble form of the 2,4-dihydroxyquinoline coupling component; enables aqueous coupling protocols.
Comparator Or Baseline
2,4-Dihydroxyquinoline free acid: insoluble in water; requires DMSO or alkaline aqueous base for dissolution.
Quantified Difference
Qualitative process advantage: aqueous dissolution vs. organic solvent requirement.
Conditions
Diazonium coupling at the 3-position of the quinolone ring; disazo dye synthesis and solvatochromic characterization.
Why This Matters
For procurement in dye synthesis applications, the sodium salt hydrate is the preferred form because it eliminates the need for in situ salt generation, enabling direct use in aqueous coupling baths.
[1] Khanum, R. et al. (2023). Recent review on Synthesis, spectral studies, versatile applications of azo dyes and its metal complexes. 2,4-Dihydroxyquinoline as coupling component for yellow azo dyes. View Source
[2] Çavuş, M.S., Şener, N. (2021). Analysis of Relationship Between Some Disazo Dyes Derived from 2,4-Dihydroxyquinoline and Its Anticancer and DNA Binding Properties by Density Functional Theory. Cumhuriyet Science Journal. View Source
Scaffold Privilege for Drug Intermediate: Laquinimod Sodium Structural Congener
Sodium 2-hydroxyquinolin-4-olate hydrate is the unsubstituted core scaffold of Laquinimod sodium (sodium 5-chloro-3-(ethylphenylcarbamoyl)-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate), a clinical-stage immunomodulator investigated for multiple sclerosis, Crohn's disease, and lupus arthritis [1]. The Laquinimod patent literature explicitly identifies 1,2-dihydro-4-hydroxy-2-oxo-quinoline intermediates, establishing the 4-hydroxy-2-quinolone sodium salt as the key structural ancestor in the synthetic route [2]. This scaffold relationship is unique to 2,4-substituted quinolones; 8-hydroxyquinoline-based drug candidates (e.g., clioquinol, iodoquinol) belong to an entirely different pharmacophore class with distinct therapeutic targets (metal-protein attenuating compounds for neurodegeneration).
Drug intermediateImmunomodulatorQuinoline-3-carboxamide
Evidence Dimension
Structural relationship to clinical-stage drug candidate
Target Compound Data
Sodium 2-hydroxyquinolin-4-olate hydrate: unsubstituted 4-hydroxy-2-quinolone sodium salt; direct structural ancestor of the Laquinimod sodium core.
Comparator Or Baseline
8-Hydroxyquinoline derivatives (clioquinol, iodoquinol): N,O-chelate scaffold; targets include metal ion dyshomeostasis in Alzheimer's disease (structurally unrelated pharmacophore).
Patent US8865742B2; Laquinimod sodium synthesis starting from 4-hydroxy-2-quinolone intermediates.
Why This Matters
Researchers developing new quinoline-3-carboxamide immunomodulators should procure the 2,4-quinolone sodium salt as a starting scaffold rather than 8HQ derivatives, which lead to a different therapeutic chemical space.
Drug intermediateImmunomodulatorQuinoline-3-carboxamide
[1] Rubnov, S. et al. Intermediate compounds and processes for the preparation of quinoline derivatives such as Laquinimod sodium. Patent US8865742B2. Sodium 5-chloro-3-(ethylphenylcarbamoyl)-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate. View Source
[2] Active Biotech AB. Crystals of laquinimod sodium, and process for the manufacture thereof. Patent WO2007047863A1. Recrystallization of laquinimod sodium from aqueous solution. View Source
Application Scenarios: Sodium Salt
Aqueous Metal-Chelation Assays & Chemosensor Development
For analytical chemistry or environmental monitoring protocols requiring water-soluble chelators, the sodium salt hydrate enables direct dissolution without organic co-solvents . The O,O-chelate topology favors oxophilic metals, making this compound suitable for hard-metal sensing or extraction workflows where 8HQ-based N,O chelators show suboptimal selectivity [1]. Researchers should document the chelation stoichiometry and stability constants for their specific metal ion of interest, as published stability data for this compound remain scarce.
Antifungal 4-Hydroxy-2-quinolone Derivatives
The sodium 2-hydroxyquinolin-4-olate hydrate serves as the unsubstituted starting material for generating 3-alkyl or 3-acylamino-4-hydroxy-2-quinolone analogs with potent antifungal activity [2]. The validated SAR from Khamkhenshorngphanuch et al. (2020) demonstrated that C-3 alkyl chain length and C-6/C-7 halogenation dramatically modulate antifungal potency, with brominated C-9 analogs reaching IC50 = 1.05 µg/mL against A. flavus. Procurement of the sodium salt provides a ready-to-derivatize scaffold for medicinal chemistry campaigns.
Hetarylazo Disperse Dye Synthesis
For biochemical studies of h-PON1 lactonase or esterase activity, the 2-hydroxyquinoline motif is the validated pharmacophore with a Ki of 20.9 μM [3]. Sodium 2-hydroxyquinolin-4-olate hydrate, bearing the essential 2-hydroxy/2-oxo moiety, is expected to retain competitive inhibition of PON1. The 4-olate substitution may alter potency relative to unsubstituted 2HQ; researchers should determine the Ki for the sodium salt under their specific assay conditions and compare with the established 2HQ benchmark.
Industrial dye chemists synthesizing yellow-to-orange disperse dyes, disazo dyes, or metal-complex dyes can procure the water-soluble sodium salt to eliminate the need for in situ salt generation or organic co-solvents required by the free acid . The sodium salt enables direct aqueous coupling with diazotized aromatic amines at the 3-position of the quinolone ring. Distinct solvatochromic properties of the resulting dyes have been characterized across solvents [REFS-2 in Section 3, Evidence Item 5].
Application
Selection Property
Validation Focus
Aqueous metal-chelation assays & chemosensor development
Confirm metal-binding constants and pH compatibility in target buffer
4-Hydroxy-2-quinolone antifungal analog synthesis
Scaffold tractability for C-3 alkylation/halogenation; pre-deprotonated 4-olate facilitates functionalization
Reproduce reported derivative SAR; assess selectivity against target fungal strains
Hetarylazo disperse dye coupling reactions
Aqueous dispersibility for homogeneous diazo coupling; 2,4-quinolinediol coupling component
Evaluate reaction yield and coloristic properties under process-relevant conditions
Quinoline-3-carboxamide research intermediate (e.g., laquinimod-related pathways)
Sodium 4-olate building block conserved in target carboxamide structures; documented in patent synthetic routes
Verify intermediate reactivity and purity profile for downstream research synthesis
[1] Aly, A.A. et al. (2019). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. Chemistry of Heterocyclic Compounds, 55: 275–294. Comprehensive review of 4-hydroxy-2-quinolone chemistry. View Source
[2] Khamkhenshorngphanuch, T. et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13): 3059. Antifungal SAR: compound 3j IC50 = 1.05 µg/mL vs. A. flavus. View Source
[3] Fang, B.K. et al. (2022). Sensitive Assay for the Lactonase Activity of Serum PON1. Ki of 20.9 μM for 2-hydroxyquinoline inhibition of PON1. View Source
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